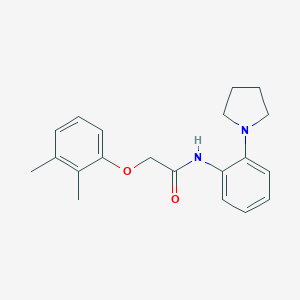![molecular formula C18H20N2O3 B243838 N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as ML297, is a chemical compound that belongs to the class of N-phenyl benzamides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the inhibition of ion channels. The compound has been found to inhibit the activity of TRPC6, a calcium-permeable ion channel that is involved in various physiological processes, including smooth muscle contraction, cell proliferation, and differentiation. The inhibition of TRPC6 by N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide results in the reduction of calcium influx into the cell, which leads to the inhibition of various downstream signaling pathways.
Biochemical and Physiological Effects
N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation and migration of cancer cells. It has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Moreover, N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to have neuroprotective effects, which make it a potential therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in the laboratory. It has been extensively studied, and its mechanism of action is well understood. Moreover, the compound has been found to have activity against various diseases, making it a potential therapeutic agent for multiple indications.
However, there are also limitations associated with the use of N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in lab experiments. The compound has low bioavailability, which limits its efficacy in vivo. Moreover, the compound has not been extensively studied in clinical trials, and its safety profile is not well established.
Future Directions
N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several potential future directions. The compound can be further optimized to improve its efficacy and bioavailability. Moreover, the compound can be tested in various disease models to evaluate its therapeutic potential. Furthermore, the compound can be used as a tool compound to study the role of ion channels in various physiological processes. Finally, the compound can be used as a lead compound to develop novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 5-methoxy-2-(4-morpholinyl)aniline and benzoyl chloride in the presence of a base. The reaction results in the formation of N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide as a white solid. The purity of the compound can be increased by recrystallization.
Scientific Research Applications
N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the activity of ion channels, which play a crucial role in various physiological processes.
properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-22-15-7-8-17(20-9-11-23-12-10-20)16(13-15)19-18(21)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,19,21) |
InChI Key |
CCAUCHYBPFNZAP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)
![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)

![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)
![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243768.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B243773.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B243774.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)
![2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243779.png)